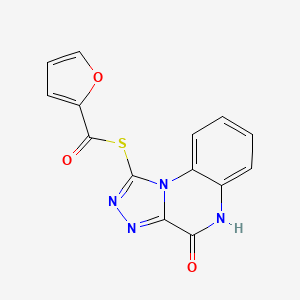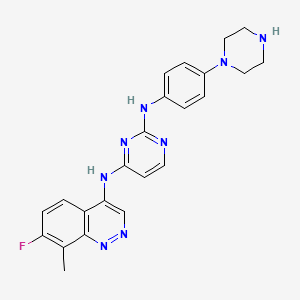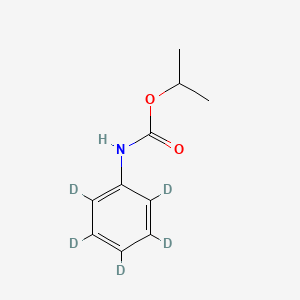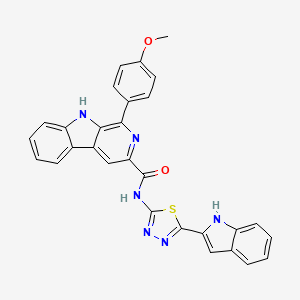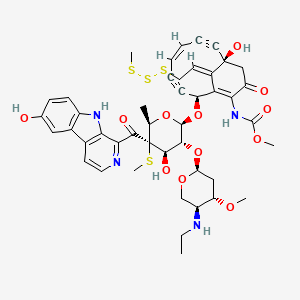
Atr-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atr-IN-13 is a potent inhibitor of Ataxia Telangiectasia and Rad3-related kinases, with an inhibitory concentration of 50 percent at 2 nanomolar . This compound is primarily used in the study of diseases mediated by Ataxia Telangiectasia and Rad3-related kinases, such as proliferative diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atr-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Atr-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Atr-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of Ataxia Telangiectasia and Rad3-related kinase inhibition and to develop new inhibitors.
Biology: Used to investigate the role of Ataxia Telangiectasia and Rad3-related kinases in cellular processes such as DNA repair and replication.
Medicine: Explored as a potential therapeutic agent for treating cancers and other proliferative diseases by inhibiting Ataxia Telangiectasia and Rad3-related kinase activity.
Industry: Used in the development of diagnostic assays and screening tools for Ataxia Telangiectasia and Rad3-related kinase-related diseases.
Mechanism of Action
Atr-IN-13 exerts its effects by specifically inhibiting the activity of Ataxia Telangiectasia and Rad3-related kinases . These kinases play a crucial role in the DNA damage response pathway, particularly in the protection of stalled replication forks . By inhibiting Ataxia Telangiectasia and Rad3-related kinases, this compound disrupts the DNA damage response, leading to increased replication stress and cell death in cancer cells . This mechanism makes this compound a promising candidate for cancer therapy.
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H24FN9O |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(3R)-4-[7-[1-(5-fluoropyridin-3-yl)-3,5-dimethylpyrazol-4-yl]-3-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-3-methylmorpholine |
InChI |
InChI=1S/C24H24FN9O/c1-14-13-35-7-6-32(14)22-9-21(34-24(29-22)19(12-28-34)20-4-5-27-30-20)23-15(2)31-33(16(23)3)18-8-17(25)10-26-11-18/h4-5,8-12,14H,6-7,13H2,1-3H3,(H,27,30)/t14-/m1/s1 |
InChI Key |
SQYGYXGOJYZQEI-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC3=C(C=NN3C(=C2)C4=C(N(N=C4C)C5=CC(=CN=C5)F)C)C6=CC=NN6 |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=NN3C(=C2)C4=C(N(N=C4C)C5=CC(=CN=C5)F)C)C6=CC=NN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


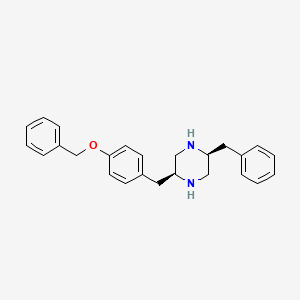
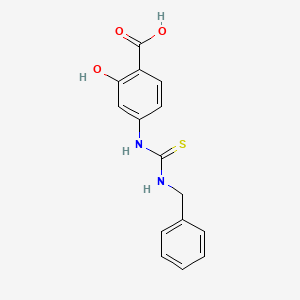
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
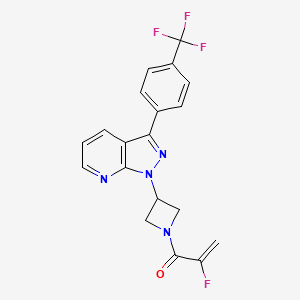


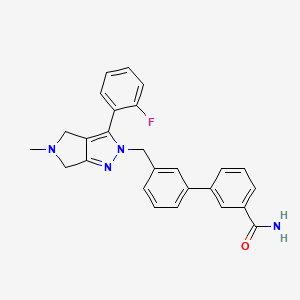
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
